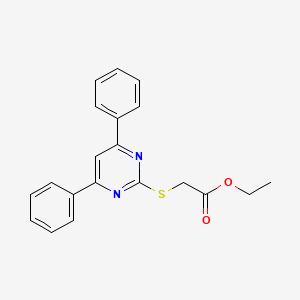

Ethyl 2-(4,6-diphenylpyrimidin-2-yl)sulfanylacetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 2-((4,6-diphenylpyrimidin-2-yl)thio)acetate is a heterocyclic compound that belongs to the class of pyrimidine derivatives Pyrimidines are diazine compounds produced by substituting two nitrogen atoms at positions 1 and 3 of a six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-((4,6-diphenylpyrimidin-2-yl)thio)acetate typically involves the reaction of 4,6-diphenylpyrimidine-2-thiol with ethyl bromoacetate. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction conditions usually involve heating the mixture to reflux for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-((4,6-diphenylpyrimidin-2-yl)thio)acetate can undergo various chemical reactions, including:

Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The ethyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.

Reduction: Lithium aluminum hydride; usually performed in anhydrous ether under an inert atmosphere.

Substitution: Various nucleophiles such as amines or alcohols; reactions are often conducted in polar solvents like DMF or DMSO at elevated temperatures.

Major Products Formed

Oxidation: Formation of sulfoxide or sulfone derivatives.

Reduction: Formation of the corresponding alcohol.

Substitution: Formation of substituted esters or amides depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-((4,6-diphenylpyrimidin-2-yl)thio)acetate has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Medicine: Explored for its potential use in drug development due to its ability to interact with various biological targets.

Industry: Utilized in the development of new materials and as a precursor for the synthesis of functionalized polymers.

Mechanism of Action

The mechanism of action of Ethyl 2-((4,6-diphenylpyrimidin-2-yl)thio)acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to cell cycle arrest and apoptosis . The exact molecular pathways and targets can vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

Ethyl (S)-2-Benzamido-5-[(4,6-dimethylpyrimidin-2-yl)amino]pentanoate: Another pyrimidine derivative with potential biological activities.

4,6-Diphenylpyrimidin-2-amine derivatives: Known for their anticancer properties and ability to inhibit specific kinases.

Uniqueness

Ethyl 2-((4,6-diphenylpyrimidin-2-yl)thio)acetate is unique due to its thioether linkage and ethyl ester group, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and interact with multiple biological targets makes it a valuable compound for research and development in multiple fields.

Biological Activity

Ethyl 2-(4,6-diphenylpyrimidin-2-yl)sulfanylacetate is a compound of significant interest due to its potential biological activities. This article reviews the synthesis, characterization, and biological effects of this compound, focusing on its anti-fibrotic properties and other relevant pharmacological activities.

Synthesis and Characterization

The synthesis of this compound involves the reaction of various pyrimidine derivatives with sulfanylacetate. The resulting compound can be characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm its structure.

1. Anti-Fibrotic Activity

Recent studies have highlighted the anti-fibrotic properties of this compound. The compound has been evaluated for its ability to inhibit collagen synthesis in hepatic stellate cells (HSCs), which are crucial in the development of liver fibrosis.

- MTT Assay : The half-maximal inhibitory concentration (IC50) values for the compound were determined through MTT assays, which measure cell viability. Results indicated that the compound effectively inhibited HSC proliferation with an IC50 value of approximately 45 μM .

- Collagen Synthesis Inhibition : this compound demonstrated a significant reduction in collagen accumulation in vitro. The hydroxyproline assay revealed that treated cells exhibited decreased collagen levels compared to controls, indicating effective inhibition of collagen prolyl-4-hydroxylase activity .

2. Cytotoxicity and Selectivity

In addition to its anti-fibrotic effects, the compound's cytotoxicity was assessed against various cancer cell lines. The results showed selective cytotoxicity towards cancer cells while sparing non-cancerous cells, suggesting a favorable therapeutic index.

| Cell Line | IC50 (μM) | Comments |

|---|---|---|

| HSC-T6 | 45 | Effective in inhibiting proliferation |

| A2780cis (Ovarian) | 30 | High selectivity against cancer cells |

| Non-cancerous SV80 | >100 | Minimal cytotoxicity observed |

Case Study 1: Liver Fibrosis Model

In a controlled study using rat models of liver fibrosis, this compound was administered to assess its therapeutic potential. The treatment resulted in a marked decrease in liver collagen content and improved liver function markers compared to untreated controls.

Case Study 2: Cancer Cell Lines

The compound was tested against multiple cancer cell lines, including breast and ovarian cancer models. It exhibited potent anti-cancer activity with minimal effects on normal cell lines, highlighting its potential as a targeted therapy.

Properties

CAS No. |

6147-80-4 |

|---|---|

Molecular Formula |

C20H18N2O2S |

Molecular Weight |

350.4 g/mol |

IUPAC Name |

ethyl 2-(4,6-diphenylpyrimidin-2-yl)sulfanylacetate |

InChI |

InChI=1S/C20H18N2O2S/c1-2-24-19(23)14-25-20-21-17(15-9-5-3-6-10-15)13-18(22-20)16-11-7-4-8-12-16/h3-13H,2,14H2,1H3 |

InChI Key |

BTQSDHMOJHUQHN-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CSC1=NC(=CC(=N1)C2=CC=CC=C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.